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Abstract

MT-477 is a novel synthetic compound identified as a potent inhibitor of Protein Kinase C
(PKC) and Aurora Kinase A (AURKA), demonstrating significant anti-tumor activity in preclinical
studies. With the CAS number 328069-91-6, this thiopyrano[2,3-c]quinoline derivative has been
shown to suppress critical cell signaling pathways involved in cancer cell proliferation, survival,
and apoptosis. This technical guide provides a comprehensive overview of the chemical
properties, mechanism of action, and experimental data related to MT-477, intended to serve
as a valuable resource for researchers in the field of oncology and drug development.

Chemical Data and Properties

MT-477 is a complex heterocyclic molecule with a thiopyrano[2,3-c]quinoline core. Its chemical
and physical properties are summarized in the table below.
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Property Value

CAS Number 328069-91-6

Molecular Formula C31H30N2012S3

Molecular Weight 718.77 g/mol
Due to the complexity of the molecule, a
definitive IUPAC name is not readily available in

IUPAC Name _ _ _
public databases. The structure is characterized
as a substituted thiopyrano[2,3-c]quinoline.
O=C(0C)C1=C(SC2=C(C3=C(C(OC)=CC=C3)

SMILES N(C2(C)C)C(CN4C(CCC4=0)=0)=0)C15SC(C(

0C)=0)=C(S5)C(OC)=0)C(OC)=0

A 2D chemical structure diagram of MT-477 is presented below:

Synthesis
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2D Chemical Structure of MT-477

The synthesis of the thiopyrano[2,3-c]quinoline core of MT-477 generally involves a multi-step

reaction sequence. While the specific synthesis protocol for MT-477 has not been detailed in

the primary literature, related thiopyrano[2,3-b]quinolines are synthesized via cascade

reactions involving 2-mercapto-quinoline-3-carbaldehydes and various active methylene

compounds. These reactions often utilize a base catalyst and proceed through a Michael

addition followed by an intramolecular cyclization. The synthesis of the specific, highly

substituted MT-477 molecule would likely involve a more complex, multi-step synthetic route.

Mechanism of Action and Signaling Pathways
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MT-477 exerts its anti-cancer effects through the inhibition of multiple key signaling pathways
involved in cell growth, proliferation, and survival.

Inhibition of Protein Kinase C (PKC)

MT-477 was initially identified as a potent inhibitor of Protein Kinase C (PKC), particularly the
PKC-alpha isoform. PKC is a family of serine/threonine kinases that play a crucial role in
various cellular processes, and its dysregulation is often implicated in cancer. By inhibiting
PKC, MT-477 disrupts downstream signaling cascades that promote cell proliferation and
survival.

Suppression of the Ras-ERK Signhaling Pathway

Preclinical studies have demonstrated that MT-477 effectively suppresses the Ras-ERK
signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and
survival, and its aberrant activation is a hallmark of many cancers. MT-477 has been shown to
decrease the levels of activated Ras (Ras-GTP) and the phosphorylation of downstream
effectors ERK1/2 and Elk-1.[1]
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MT-477 Inhibition of the Ras-ERK Signaling Pathway

Inhibition of Aurora Kinase A (AURKA) and Induction of
NRF-2 Signaling

Further research has revealed that MT-477 also functions as an inhibitor of Aurora Kinase A
(AURKA). AURKA is a key regulator of mitosis, and its overexpression is common in many
cancers, correlating with poor prognosis. Inhibition of AURKA by MT-477 leads to defects in cell
division and can induce apoptosis.
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Interestingly, MT-477 treatment has also been shown to strongly induce the NRF-2 signaling
pathway. The NRF-2 pathway is the primary regulator of the cellular antioxidant response and
plays a complex role in cancer, with both tumor-suppressive and tumor-promoting functions
depending on the context.

Experimental Data
In Vitro Anti-proliferative Activity

MT-477 has demonstrated potent anti-proliferative activity against a panel of human cancer cell
lines. The half-maximal inhibitory concentrations (ICso) are summarized in the table below.[1]

Cell Line Cancer Type ICs0 (M)
MCF-7 Breast Cancer 18
us7 Glioblastoma 51
H226 Lung Cancer 13
LNCaP Prostate Cancer 33
A549 Lung Cancer 20
A431 Skin Cancer 49

In Vivo Anti-tumor Activity

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of MT-477.[1]

Xenograft Model Treatment Tumor Growth Inhibition

24.5% decrease in tumor

A431 (Skin Cancer) 1 mg/kg, i.p. )
volume by the third week
, 43.6% inhibition of tumor
H226 (Lung Cancer) 1 mg/kg, i.p.
growth
MiaPaCa-2 (Pancreatic ] o
100 pg/kg, i.p. 49.5% inhibitory effect

Cancer)
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Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research
findings. The following provides an overview of the methodologies employed in the key studies
of MT-477.

Cell Culture and Proliferation Assays

Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine
serum and antibiotics. For proliferation assays, cells were seeded in 96-well plates and treated
with varying concentrations of MT-477. Cell viability was typically assessed after 72 hours using

an MTT or similar colorimetric assay.

Western Blot Analysis

To investigate the effect of MT-477 on signaling pathways, western blotting was performed.
Cells were treated with MT-477 for various time points, and cell lysates were prepared. Proteins
were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary
antibodies specific for total and phosphorylated forms of target proteins (e.g., Ras, ERK1/2,
Elk-1).
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Sample Preparation
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General Workflow for Western Blot Analysis
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In Vivo Xenograft Studies

Animal studies were conducted in accordance with institutional guidelines. Typically,
immunodeficient mice were subcutaneously injected with human cancer cells. Once tumors
reached a palpable size, mice were randomized into control and treatment groups. MT-477 was
administered via intraperitoneal (i.p.) injection at specified doses and schedules. Tumor volume
was measured regularly to assess treatment efficacy.

Conclusion

MT-477 is a promising preclinical anti-cancer agent with a multi-targeted mechanism of action.
Its ability to inhibit both PKC and AURKA, as well as suppress the critical Ras-ERK signaling
pathway, provides a strong rationale for its further development. The in vitro and in vivo data
presented in this guide highlight its potential as a therapeutic for a range of solid tumors.
Further research is warranted to elucidate its detailed pharmacokinetic and pharmacodynamic
properties and to explore its efficacy in combination with other anti-cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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